molecular formula C21H21NO5 B11664049 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate

Cat. No.: B11664049
M. Wt: 367.4 g/mol
InChI Key: KMFCVTUTKJZVLV-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate is an organic compound that combines an indole derivative with a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with an appropriate indole derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts. For example, zirconium and titanium-based solid acids have been shown to be effective in catalyzing the esterification of benzoic acids with alcohols . These catalysts offer the advantage of being reusable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.

Major Products

    Oxidation: 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-carboxybenzoate.

    Reduction: 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzyl alcohol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function . Additionally, the ester and methoxy groups can undergo hydrolysis and oxidation, respectively, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate is unique due to its combination of an indole ring and a methoxybenzoate ester. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 5-(3-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-10-9-16(12-17(18)19)27-20(23)14-7-6-8-15(11-14)25-4/h6-12H,5H2,1-4H3

InChI Key

KMFCVTUTKJZVLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)C

Origin of Product

United States

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